molecular formula C28H21ClN2O4S B2521950 N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-59-7

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2521950
CAS No.: 476633-59-7
M. Wt: 517
InChI Key: OTIZVNLUEFDDCJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group and a 4-(indolin-1-ylsulfonyl) substituent. The sulfonyl group linked to indoline in this compound may enhance its biological activity by improving solubility and target binding affinity.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZVNLUEFDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoyl chloride derivative: Reacting 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride.

    Sulfonylation: Reacting the benzoyl chloride derivative with indoline in the presence of a sulfonylating agent such as chlorosulfonic acid.

    Amidation: Coupling the sulfonylated intermediate with 4-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohol or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol or thiol derivatives.

Scientific Research Applications

Anticancer Activity

In vitro Studies
Research has demonstrated that N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide exhibits promising anticancer properties. In studies involving various human cancer cell lines, including A549 (lung cancer), the compound showed significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific pathways associated with cancer cell proliferation.

Compound Cell Line IC50 Value (µg/mL) Mechanism of Action
This compoundA54910.88 ± 0.82Inhibition of tyrosine kinase activity

The above data indicates that the compound's structure allows for effective interaction with molecular targets involved in tumor growth, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Receptor Inhibition Studies
The compound has also been investigated for its potential as an inhibitor of chemokine receptors CCR2 and CCR9, which are implicated in inflammatory processes and cancer metastasis. The crystal structure analysis revealed that this compound binds effectively to these receptors, suggesting its utility in treating inflammatory diseases and conditions associated with chronic inflammation .

Molecular Docking Studies

In Silico Analysis
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize software tools to simulate interactions between the compound and target proteins, providing insights into its potential efficacy and guiding future experimental designs.

Target Protein Binding Affinity (kcal/mol) Predicted Activity
Tyrosine Kinase (PDB ID: 1M17)-9.5High
CCR2-8.7Moderate
CCR9-8.3Moderate

The results indicate strong binding interactions, particularly with tyrosine kinase, which is critical for cancer cell signaling pathways .

Synthesis and Characterization

The synthesis of this compound involves several steps, including nucleophilic substitution and condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structural integrity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide

This compound, synthesized via conventional refluxing and ultrasonic irradiation, shares the benzamide core but differs in substituents (azetidinone ring vs. indoline-sulfonyl group). Ultrasonic methods reduced reaction times by 40–60% and improved yields (85–92% vs. 65–75% under reflux) . This suggests that N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide could benefit from similar green synthesis techniques.

1-Substituted Imidazole Benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide)

These derivatives exhibit substituent-dependent bioactivity. For instance, imidazole-linked benzamides showed potent anticancer (cervical cancer) and antifungal activity, with sulfamoyl groups enhancing antifungal potency . The indoline-sulfonyl group in the target compound may similarly modulate activity, though its larger heterocyclic moiety could influence steric interactions with biological targets.

Oxadiazolyl Benzamides (e.g., LMM5 and LMM11)

Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) demonstrate the importance of sulfamoyl groups in antifungal activity. LMM5 and LMM11 were tested against Candida spp., with activity comparable to fluconazole .

Antifungal Activity

Sulfamoyl-containing benzamides (e.g., LMM5) showed MIC values of 8–16 µg/mL against Candida albicans, comparable to fluconazole (4 µg/mL) . The indoline-sulfonyl group in the target compound may enhance activity due to increased lipophilicity and membrane penetration.

Anticancer Activity

Imidazole-substituted benzamides exhibited IC₅₀ values of 12–18 µM against cervical cancer cells . The target compound’s benzoyl-chlorophenyl group may similarly intercalate DNA or inhibit kinases, though its indoline-sulfonyl group could alter specificity.

Antibacterial Activity

Sulfamoyl-thiazole benzamides showed moderate antibacterial activity (MIC: 32–64 µg/mL) . The indoline-sulfonyl group’s bulkiness might reduce efficacy against bacterial targets compared to smaller substituents.

Physicochemical Properties

The solubility of sulfonyl-containing benzamides (e.g., LMM5) was improved using 0.5% DMSO with Pluronic F-127 . The target compound’s indoline-sulfonyl group may require similar formulations to enhance bioavailability.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name is this compound, with a molecular formula of C28H21ClN2O4S. The compound's intricate design allows for various interactions with biological targets.

This compound exhibits several mechanisms of action:

  • Receptor Inhibition : The compound has shown potential as an inhibitor of chemokine receptors CCR2 and CCR9, which are implicated in inflammatory responses and cancer metastasis .
  • Cytotoxicity and Antiproliferative Effects : Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, promoting apoptosis through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
  • Anti-inflammatory Activity : Its structural components suggest potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Potency : The compound exhibits significant potency in inhibiting target receptors and pathways associated with disease progression.
  • Selectivity : It shows selective inhibition against specific targets, minimizing off-target effects.
  • Low Cytotoxicity : Compared to other compounds in its class, it demonstrates relatively low cytotoxicity, making it a promising candidate for drug development .

Case Study 1: Inhibition of CCR Receptors

In a study focusing on the inhibition of CCR2 and CCR9, this compound was evaluated for its ability to block receptor functions in vitro. Results showed a significant reduction in receptor activity, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines (e.g., HCT-116). The compound induced apoptosis and cell cycle arrest at the G1 phase. The IC50 values for these effects were determined to be in the low micromolar range, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
N-(2-benzoylphenyl)-4-(indolin-1-ylsulfonyl)benzamideSimilarModerate receptor inhibition15
N-(4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamideSimilarLow cytotoxicity20
N-(2-benzoyl-4-chlorophenyl)-N,4-dimethylbenzenesulfonamideSimilarHigh anti-inflammatory activity10

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide?

  • Methodology : Use a combination of LC-MS (to detect molecular ions and isotopic patterns, e.g., [M+H]+ with chlorine signatures), NMR (¹H and ¹³C for functional group verification), and IR spectroscopy (to identify sulfonyl and benzamide moieties). For crystallized samples, X-ray crystallography (via SHELX programs) can resolve structural ambiguities .
  • Key Considerations : Optimize chromatographic conditions (e.g., reversed-phase systems) to separate degradation products or isomers. Ensure solvent compatibility with LC-MS to avoid ionization suppression .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Conduct pH-dependent stability studies (e.g., acidic vs. neutral aqueous solutions) using LC-UV or LC-MS to monitor degradation products. Track reversible equilibria (e.g., between the parent compound and intermediates) by comparing peak area ratios before and after processes like solvent evaporation .
  • Key Considerations : Control temperature and storage duration, as these factors influence equilibrium shifts. Use isotopically labeled internal standards to improve quantification accuracy .

Q. What synthetic strategies are critical for optimizing the yield of This compound?

  • Methodology : Prioritize solvent selection (e.g., polar aprotic solvents for sulfonylation reactions) and catalyst optimization (e.g., mild bases to avoid side reactions). Employ stepwise purification via column chromatography or recrystallization to isolate intermediates .
  • Key Considerations : Monitor reaction progress using TLC or in-line UV spectroscopy. Adjust stoichiometry of sulfonyl chloride and benzamide precursors to minimize unreacted starting materials .

Advanced Research Questions

Q. How can contradictory data on degradation pathways be resolved in studies involving this compound?

  • Methodology : Perform kinetic studies under controlled conditions (pH, temperature) to differentiate reversible vs. irreversible degradation steps. Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Validate findings with complementary techniques (e.g., GC-MS for volatile byproducts) .
  • Example : In acidic aqueous solutions, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide forms reversibly from nordiazepam analogs, but evaporation shifts equilibrium back to the parent compound. This highlights the need to account for sample preparation artifacts .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in biological systems?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., enzymes or receptors). For intracellular targets, employ knockout cell lines or RNA interference to validate specificity .
  • Dose-Response Analysis : Conduct enzyme inhibition assays with varying compound concentrations to establish IC50 values. Correlate results with cellular viability assays to define therapeutic windows .

Q. How can structural modifications of this compound improve its pharmacokinetic properties without compromising activity?

  • Methodology : Perform SAR (Structure-Activity Relationship) studies by systematically altering functional groups (e.g., indolin-1-ylsulfonyl vs. morpholinosulfonyl substituents). Assess solubility and metabolic stability via logP measurements and microsomal incubation assays .
  • Case Study : Replace the chlorophenyl group with fluorinated analogs to enhance membrane permeability while retaining target affinity. Validate modifications using molecular docking simulations .

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